

Application Notes and Protocols for Atto 590 NHS Ester in STED Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 590 NHS ester

Cat. No.: B1515295

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 590 is a fluorescent dye belonging to the rhodamine family, characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for labeling proteins and other amine-containing molecules, making it a valuable tool for advanced microscopy techniques.[4] This document provides detailed application notes and protocols for the use of **Atto 590 NHS ester** in Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light microscopy.[1]

Atto 590 is particularly well-suited for STED microscopy due to its photostability and spectral properties. The dye is efficiently excited by lasers in the 575-610 nm range and its fluorescence is optimally depleted using a STED laser in the far-red spectrum, typically around 750-780 nm. This allows for high-resolution imaging with reduced phototoxicity in live-cell imaging.

Data Presentation

Photophysical and Chemical Properties of Atto 590

Property	Value	Reference
Excitation Maximum (λ_{ex})	593 nm	
Emission Maximum (λ_{em})	622 nm	
Molar Extinction Coefficient (ϵ)	120,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	0.80	
Fluorescence Lifetime (τ)	3.7 ns	
Molecular Weight	788.24 g/mol	
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	
Reactivity	Primary amines	

Recommended Laser Lines for STED Microscopy with Atto 590

Laser Type	Wavelength	Purpose
Excitation Laser	561 nm or 594 nm	Excitation of Atto 590
Depletion (STED) Laser	750 - 780 nm	Stimulated emission depletion

Experimental Protocols

Protocol 1: Labeling of Antibodies with Atto 590 NHS Ester

This protocol describes the labeling of antibodies with **Atto 590 NHS ester**. The optimal degree of labeling (DOL) for most antibodies is between 2 and 10.

Materials:

- Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

- **Atto 590 NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer (pH 8.3-9.0)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
 - Adjust the pH of the antibody solution to 8.3-9.0 using the 1 M sodium bicarbonate buffer. A final concentration of 50-100 mM bicarbonate is recommended.
- Dye Preparation:
 - Immediately before use, dissolve the **Atto 590 NHS ester** in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
- Labeling Reaction:
 - Add the dissolved **Atto 590 NHS ester** to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized for each specific antibody, with a starting point of a 5- to 15-fold molar excess of the dye.
 - Incubate the reaction for 1 hour at room temperature, protected from light. For some antibodies, incubation for up to 18 hours may be necessary.
- Purification of the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

- The first colored band to elute is the labeled antibody. Collect the fractions containing the labeled antibody.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified labeled antibody at 280 nm (A_{280}) and 593 nm (A_{593}).
 - Calculate the protein concentration: Protein concentration (M) = $[A_{280} - (A_{593} \times CF_{280})] / \epsilon_{protein}$ where CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.43 for Atto 590) and $\epsilon_{protein}$ is the molar extinction coefficient of the antibody (e.g., 210,000 $M^{-1}cm^{-1}$ for IgG).
 - Calculate the dye concentration: Dye concentration (M) = A_{593} / ϵ_{593} where ϵ_{593} is the molar extinction coefficient of Atto 590 (120,000 $M^{-1}cm^{-1}$).
 - Calculate the DOL: DOL = Dye concentration / Protein concentration
- Storage:
 - Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.

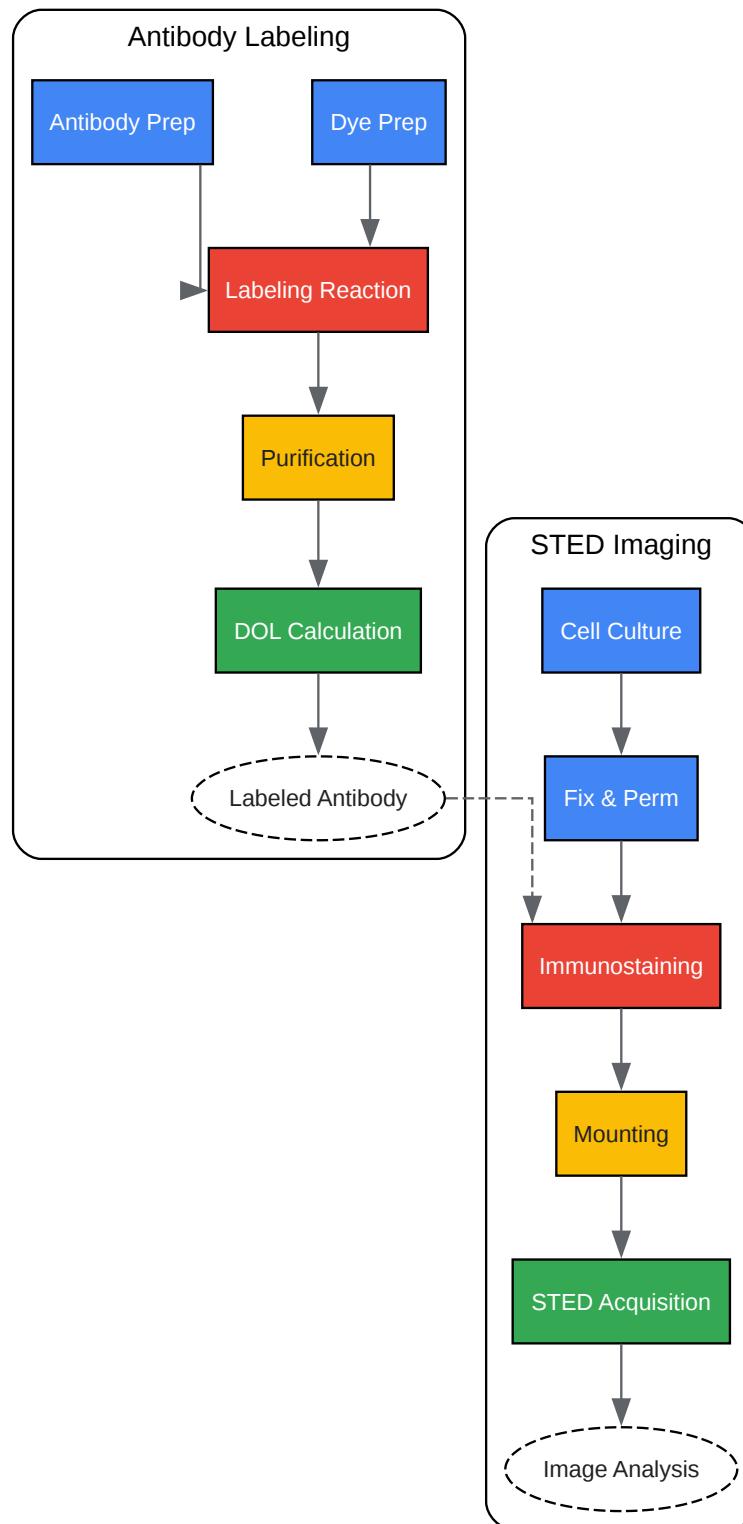
Protocol 2: Sample Preparation and STED Imaging

This protocol provides a general guideline for immunofluorescence staining and STED imaging of mammalian cells.

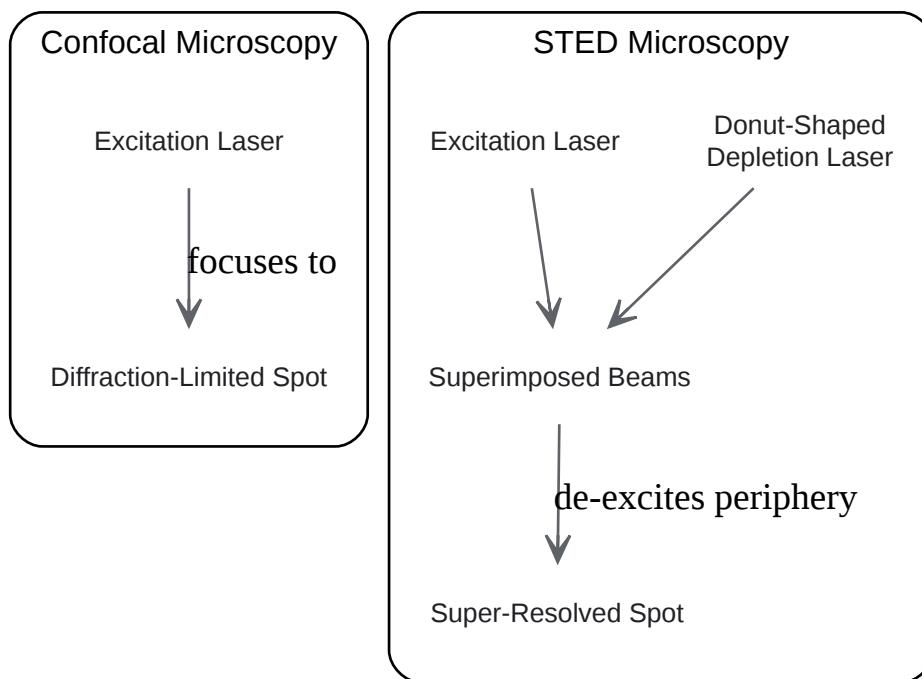
Materials:

- Cells grown on #1.5 glass coverslips (170 μ m thickness)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)

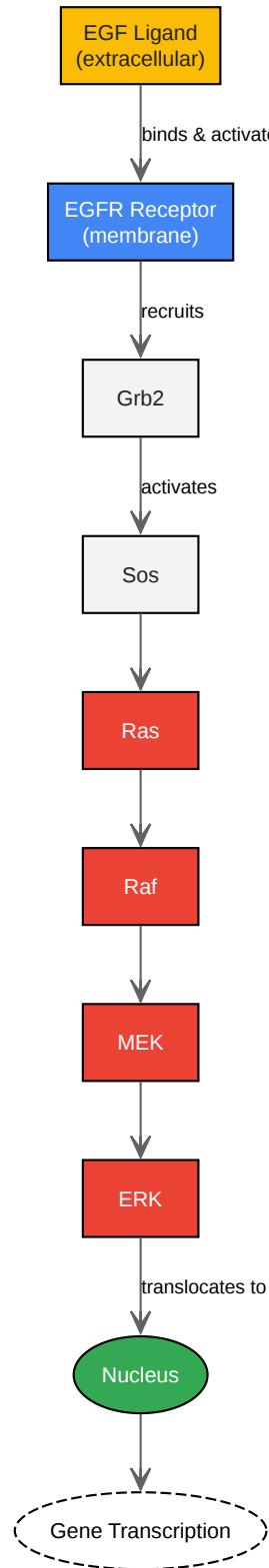
- Primary antibody
- Atto 590-labeled secondary antibody
- Mounting medium with a refractive index matching the immersion oil (e.g., Mowiol with DABCO or ProLong Diamond)


Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
 - Wash cells three times with PBS.
 - Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
 - Wash cells three times with PBS.
- Immunostaining:
 - Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.
 - Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash cells three times with PBS.
 - Incubate with the Atto 590-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
 - Wash cells three times with PBS.
- Mounting:
 - Mount the coverslip onto a glass slide using a suitable mounting medium.


- Allow the mounting medium to cure completely before imaging.
- STED Microscopy:
 - Use a STED microscope equipped with appropriate lasers for Atto 590 (e.g., 561 nm or 594 nm excitation and ~775 nm depletion).
 - First, locate the region of interest using conventional confocal microscopy to minimize photobleaching.
 - Switch to STED mode and adjust the depletion laser power to achieve the desired resolution. Start with a low depletion power and gradually increase it to find the optimal balance between resolution enhancement and photobleaching.
 - Acquire images with a pixel size appropriate for the expected resolution (e.g., 20-30 nm).
 - Use time-gated detection if available to further improve resolution and reduce background.

Mandatory Visualizations


Experimental Workflow for STED Microscopy

Principle of STED Microscopy

EGFR Signaling Pathway for STED Imaging

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ATTO-TEC GmbH - ATTO 590 [atto-tec.com]
- 2. i-med.ac.at [i-med.ac.at]
- 3. atto-tec.com [atto-tec.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Atto 590 NHS Ester in STED Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1515295#using-atto-590-nhs-ester-in-sted-microscopy>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com